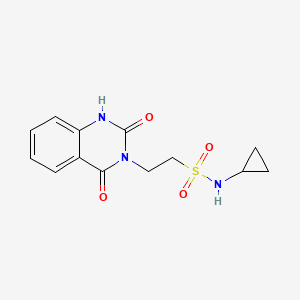
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases.
作用机制
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide inhibits JAK3, which is involved in the signaling pathway of cytokine receptors. By inhibiting JAK3, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the levels of inflammatory cytokines in patients with autoimmune diseases. It also reduces the number of activated T cells and B cells in the peripheral blood of these patients. In animal models, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the severity of disease in models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
实验室实验的优点和局限性
One advantage of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and the cytokine receptor involved. N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can also have variable pharmacokinetics in different patient populations, which can affect its efficacy and safety.
未来方向
For research on N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide include the development of more potent and selective JAK3 inhibitors. There is also interest in studying the long-term safety and efficacy of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in patients with autoimmune diseases. Additionally, there is interest in studying the potential use of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is interest in studying the potential use of JAK3 inhibitors in other diseases such as cancer and viral infections.
合成方法
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system followed by the introduction of a cyclopropyl group and a sulfonamide group. The final product is obtained through purification and isolation steps.
科学研究应用
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been studied for its potential therapeutic applications in a variety of autoimmune diseases including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential use in organ transplantation to prevent rejection.
属性
IUPAC Name |
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-12-10-3-1-2-4-11(10)14-13(18)16(12)7-8-21(19,20)15-9-5-6-9/h1-4,9,15H,5-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOZRGCZGIIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

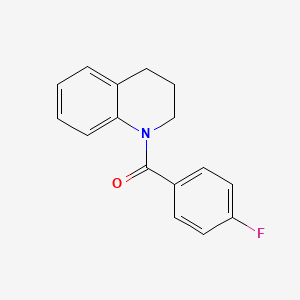
![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)

![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
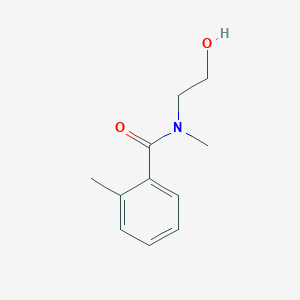
![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
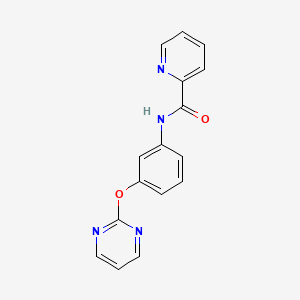
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
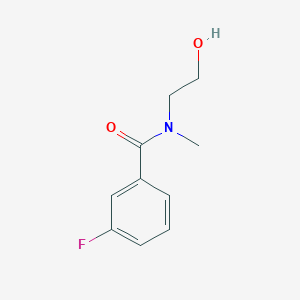
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)